碘化铼(III)

描述

Synthesis Analysis

The synthesis of rhenium(III) iodide and related compounds has been achieved through different methods. For instance, two mixed ligand rhenium(III) iodide-chloride hydrates were synthesized from aqueous solutions under slightly different conditions, leading to the formation of trimeric molecules connected via hydrogen bonding . Another study reported the synthesis of a rhenium(III) complex with thiourea, which could serve as a precursor to low-valent rhenium complexes . Additionally, a rhenium(III) complex was synthesized by reacting ReVOCl3(PPh3)2 with various ligands, resulting in a reduction from Re(V) to Re(III) .

Molecular Structure Analysis

The molecular structure of rhenium(III) compounds has been determined using single-crystal X-ray diffraction and other spectroscopic methods. For example, the hexanuclear rhenium(III) clusters containing cubic cores exhibit red phosphorescence and have been structurally characterized . The crystal structures of rhenium(III) iodide-chloride hydrates reveal trimeric molecules with a unique arrangement of iodide and chloride ligands . The structure of a rhenium(III) complex with thiourea shows a quasi-octahedral coordination by six thiourea sulfur atoms .

Chemical Reactions Analysis

Rhenium(III) compounds participate in various chemical reactions. A rhenium(II) complex was found to promote the cleavage of dihydrogen and the reduction of organic azides, yielding rhenium(III) and rhenium(V) products, respectively . Another study described the oxyalkylation of alkenes catalyzed by rhenium, where hypervalent iodine(III) reagents were used as both an oxygenation and alkylation source .

Physical and Chemical Properties Analysis

The physical and chemical properties of rhenium(III) compounds have been extensively studied. The magnetic properties of rhenium(IV) compounds, which are closely related to rhenium(III), have been investigated, revealing behaviors such as magnetically diluted complexes and ferrimagnetic chains . The luminescence behavior of rhenium(I) triynyl complexes has been analyzed, providing insights into the photophysical properties of rhenium compounds . Electrochemical studies have shown that rhenium complexes can be easily reduced, with the electron transfer being a reversible process .

科学研究应用

与 N-杂环化合物的络合物形成:碘化铼(III) 与 N-杂环化合物反应形成两种类型的络合物:三核铼(III) 核心络合物和单核铼(V) 反式二氧化络合物。这些络合物通过各种光谱方法表征,表明在结构化学和材料科学中的应用 (Krawczyk 等人,2014).

与席夫碱配位:已经探索了铼(III) 与席夫碱配体的配位行为,导致形成七配位的铼(III) 络合物阳离子。此类研究对于了解铼的配位化学及其在催化和材料科学中的潜在应用至关重要 (Potgieter 等人,2009).

中子俘获和透射测量:铼在核反应堆技术中的应用,尤其是在高温下,通过其中子俘获和透射特性得到强调。研究重点是其同位素 185Re 和 187Re,它们对于核能应用很重要 (Epping 等人,2017).

活化和直接进入末端氮化物和环-P3 络合物:对铼(II) 络合物的反应性研究表明其产生抗磁性铼(III) 或铼(V) 产物的可能性,表明在化学合成和催化中的应用 (Lohrey 等人,2019).

四面体铼硫氰化物簇络合物的合成:一种使用碘化铼(III) 合成四面体铼硫氰化物簇络合物的创新方法,表明在材料科学和纳米技术中的潜力 (Pronin 等人,2019).

铼催化的氧烷基化:铼催化的氧烷基化过程在有机合成和材料科学中显示出潜力 (Wang 等人,2013).

发光有机金属配合物的生物学研究:铼(I) 配合物用作生物探针,表明其在生物化学和医学研究中的应用 (Lo,2010).

诱导坏死的铼(V) 氧代络合物:这些络合物被证明通过触发坏死有效杀死癌细胞,表明在癌症研究和治疗中的应用 (Suntharalingam 等人,2015).

活性自由基聚合:碘二氧化双(三苯基膦)铼(V) 在苯乙烯的活性自由基聚合中是有效的,表明在聚合物化学中的应用 (Kotani 等人,1999).

卟啉类铼络合物:这些络合物由于其独特的特性,在材料和催化研究中具有潜在应用 (Chatterjee & Ravikanth,2020).

安全和危害

Rhenium(III) iodide may cause skin irritation, serious eye irritation, and respiratory irritation . It may also damage fertility or the unborn child . It’s recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment is advised .

属性

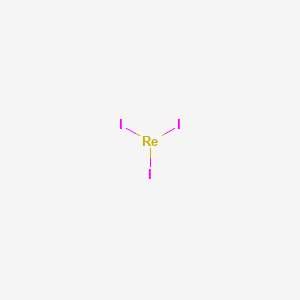

IUPAC Name |

triiodorhenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3HI.Re/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDMQJDMHHOTHKW-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

I[Re](I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

I3Re | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201314646 | |

| Record name | Rhenium iodide (ReI3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.920 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rhenium(III) iodide | |

CAS RN |

15622-42-1 | |

| Record name | Rhenium iodide (ReI3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15622-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhenium iodide (ReI3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rhenium iodide (ReI3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Dimethyl 2-[(dimethylamino)methylidene]propanedioate](/img/structure/B94868.png)

![2-Amino-4-[(2-hydroxyethyl)sulphonyl]phenol](/img/structure/B94872.png)

![3,8-Dichloro-11H-dibenzo[c,f][1,2]diazepine](/img/structure/B94874.png)